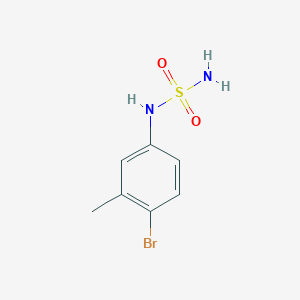
N-(4-Bromo-3-methylphenyl)aminosulfonamide
概要
説明
N-(4-Bromo-3-methylphenyl)aminosulfonamide is a chemical compound with the molecular formula C7H9BrN2O2S . It has a molecular weight of 265.13 . This compound is used for scientific research and development .
Molecular Structure Analysis
The molecular structure of this compound consists of a bromine atom (Br) attached to a methylphenyl group, which is further connected to an aminosulfonamide group . The exact 3D structure would require more detailed analysis or computational modeling.Physical And Chemical Properties Analysis
This compound has a molecular weight of 265.13 . More detailed physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the retrieved data.科学的研究の応用
Biochemical Applications
- Biocatalysis in Drug Metabolism : Biocatalysis using Actinoplanes missouriensis was demonstrated for the preparation of mammalian metabolites of a biaryl-bis-sulfonamide AMPA receptor potentiator, showcasing the potential for microbial-based surrogate biocatalytic systems in drug metabolism studies (Zmijewski et al., 2006).
Chemical Synthesis and Structural Analysis
- Synthesis of Sulfonamide-derived Compounds : Research has been conducted on the synthesis and characterization of sulfonamide-derived ligands and their transition metal complexes. These compounds displayed significant antibacterial and antifungal activity, illustrating the chemical versatility of sulfonamides (Chohan & Shad, 2011).
- Synthesis of Enzyme Inhibitors : Sulfonamides with benzodioxane and acetamide moieties were synthesized and tested as enzyme inhibitors. The compounds showed substantial inhibitory activity against yeast α-glucosidase and weak against acetylcholinesterase, highlighting their potential in enzyme inhibition research (Abbasi et al., 2019).
Catalytic and Photodynamic Applications
- Catalysis and Synthesis : The use of a novel N-bromo sulfonamide reagent was explored for synthesizing 4,4′-(arylmethylene)-bis(3-methyl-1-phenyl-1H-pyrazol-5-ol)s, demonstrating the catalytic applications of sulfonamide compounds (Khazaei et al., 2014).
- Photodynamic Therapy : The synthesis and characterization of new zinc phthalocyanine substituted with sulfonamide derivative groups indicated their significant potential for photodynamic therapy applications in cancer treatment (Pişkin et al., 2020).
Analytical and Biological Applications
- Development of ELISA for Antibiotics : Antibodies against sulfonamide antibiotic congeners were developed for a highly sensitive enzyme-linked immunosorbent assay (ELISA), showcasing the analytical application of sulfonamides in detecting antibiotics in milk samples (Adrián et al., 2009).
- Generation of N-aminosulfonamides : Research into the photo-induced fixation of sulfur dioxide into aryl/alkyl halides for generating N-aminosulfonamides has been conducted, underlining the potential for creating aminosulfonamides in novel ways (Li et al., 2016).
Safety and Hazards
作用機序
Target of Action
The primary target of N-(4-Bromo-3-methylphenyl)aminosulfonamide is currently unknown. This compound is a derivative of benzamide, which has been studied for its potential interactions with various biological targets . .
Mode of Action
It’s known that benzamide derivatives can participate in various chemical reactions such as free radical bromination and nucleophilic substitution . These reactions could potentially lead to changes in the target molecules, affecting their function.
生化学分析
Biochemical Properties
N-(4-Bromo-3-methylphenyl)aminosulfonamide plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it may act as an inhibitor or activator of specific enzymes, thereby modulating biochemical pathways. The nature of these interactions can vary, including covalent bonding, hydrogen bonding, and van der Waals forces .
Cellular Effects
This compound affects various types of cells and cellular processes. It can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, it may inhibit or activate certain signaling pathways, leading to changes in gene expression and metabolic activity. These effects can result in altered cell growth, differentiation, and apoptosis .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. It may bind to specific enzymes or proteins, leading to inhibition or activation of their activity. This binding can result in changes in gene expression and subsequent cellular responses. The compound’s effects are mediated through various molecular interactions, including enzyme inhibition, activation, and modulation of gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound may degrade over time, leading to changes in its activity and effectiveness. Long-term exposure to the compound can result in cumulative effects on cellular processes, including alterations in cell growth and metabolism .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects, while higher doses can result in significant changes in cellular function. Threshold effects have been observed, where a certain dosage level is required to elicit a response. At high doses, the compound may exhibit toxic or adverse effects, including cell death and tissue damage .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound may be metabolized by specific enzymes, leading to the formation of metabolites that can further interact with cellular processes. These interactions can result in changes in metabolic activity and overall cellular function .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its activity. The compound may interact with transporters or binding proteins, influencing its localization and accumulation. These interactions can affect the compound’s availability and effectiveness in different cellular compartments and tissues .
Subcellular Localization
This compound exhibits specific subcellular localization, which can influence its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can affect the compound’s interactions with biomolecules and its overall cellular effects .
特性
IUPAC Name |
1-bromo-2-methyl-4-(sulfamoylamino)benzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BrN2O2S/c1-5-4-6(2-3-7(5)8)10-13(9,11)12/h2-4,10H,1H3,(H2,9,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISMUYKBEPHUEGF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NS(=O)(=O)N)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BrN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![{[3-(Trifluoromethyl)pyridin-2-yl]amino}acetic acid](/img/structure/B3072632.png)
![[1-(3-Fluoro-4-methoxyphenyl)ethyl]methylamine](/img/structure/B3072644.png)

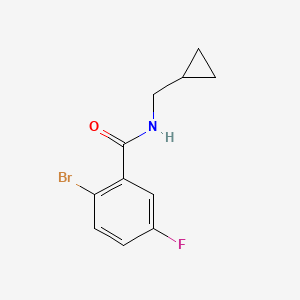
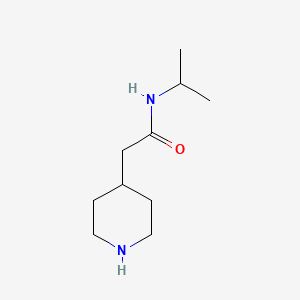

![[2-(2-Bromo-4-fluorophenoxy)ethyl]dimethylamine](/img/structure/B3072683.png)
![2-Ethoxy-4-[(propylamino)methyl]phenol](/img/structure/B3072686.png)
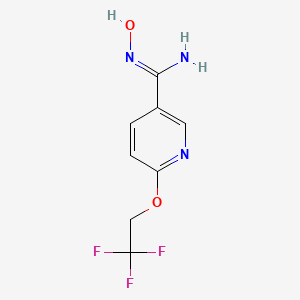

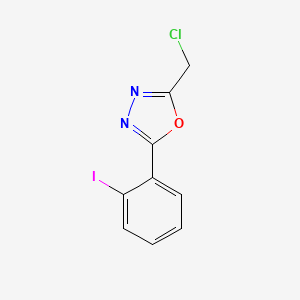
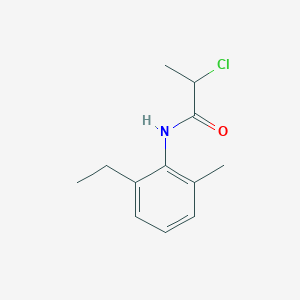
![4-[(4-Ethyl-2,3-dioxopiperazin-1-yl)methyl]benzoic acid](/img/structure/B3072704.png)
